molecular formula C15H12Cl2N4S B12132787 3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole

3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole

Katalognummer: B12132787
Molekulargewicht: 351.3 g/mol
InChI-Schlüssel: OCXRVDRCAZWOQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole: is a chemical compound with the following molecular formula:

C10H7Cl2N3O2S\text{C}_{10}\text{H}_{7}\text{Cl}_{2}\text{N}_{3}\text{O}_{2}\text{S}C10​H7​Cl2​N3​O2​S

. Let’s break down its features:

    Structure: The compound consists of a triazole ring (a five-membered ring containing three nitrogen atoms) with a 2,6-dichlorophenyl group, a methylthio group, and a pyridyl group attached at different positions.

    Functional Groups: It contains chloro, methylthio, and pyridyl functional groups.

Vorbereitungsmethoden

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the Suzuki–Miyaura coupling reaction, which allows the formation of carbon–carbon bonds. In this context, boron reagents play a crucial role . The reaction proceeds as follows:

    Boron Reagent: An organoboron reagent (such as an arylboronic acid or boronic ester) reacts with an aryl halide (e.g., 2,6-dichlorophenyl bromide) in the presence of a palladium catalyst.

    Transmetalation: The boron group transfers to palladium, forming a Pd–C bond.

    Coupling: The aryl group from the aryl halide couples with the other aryl group (from the boron reagent) to form the desired product.

Industrial Production: The industrial production of this compound may involve large-scale Suzuki–Miyaura coupling or other efficient synthetic methods.

Analyse Chemischer Reaktionen

Reactions:

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions can occur at various positions.

Common Reagents and Conditions:

    Boron Reagents: As mentioned earlier, boron reagents (e.g., arylboronic acids or boronic esters) are crucial for its synthesis.

    Palladium Catalysts: These facilitate the coupling reactions.

    Solvents: Common solvents include DMF, DMSO, or toluene.

Major Products: The major products depend on the specific reaction conditions and substituents. For example, the compound may undergo aryl–aryl coupling to form dimers or oligomers.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: It may exhibit biological activity, making it relevant for drug discovery.

    Medicine: Potential therapeutic applications.

    Industry: Used in the synthesis of materials or specialty chemicals.

Wirkmechanismus

The exact mechanism by which this compound exerts its effects depends on its specific targets. It could interact with proteins, enzymes, or other cellular components.

Vergleich Mit ähnlichen Verbindungen

While I don’t have specific information on similar compounds, further research could explore related triazoles and their unique features.

Eigenschaften

Molekularformel

C15H12Cl2N4S

Molekulargewicht

351.3 g/mol

IUPAC-Name

3-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C15H12Cl2N4S/c1-21-14(10-4-3-7-18-8-10)19-20-15(21)22-9-11-12(16)5-2-6-13(11)17/h2-8H,9H2,1H3

InChI-Schlüssel

OCXRVDRCAZWOQH-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.